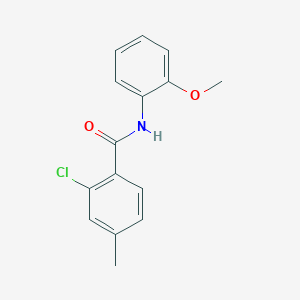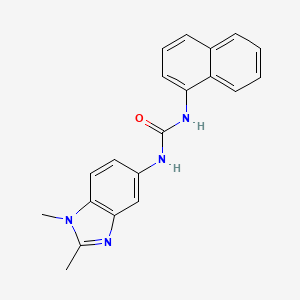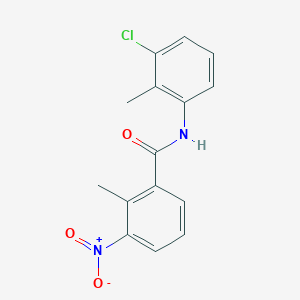
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it gained popularity in the athletic community due to its ability to enhance endurance and performance.
Wirkmechanismus
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, it has been found to have anti-tumor effects in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 in lab experiments is that it is a highly selective and potent activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in energy metabolism and inflammation. However, one of the limitations is that it has been shown to cause cancer in animal models at high doses, which raises concerns about its safety for human use.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is its mechanism of action, particularly the signaling pathways involved in PPARδ activation. In addition, there is a need for further research on the safety and efficacy of this compound 501516 in humans.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 involves several steps, including the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoic acid. This is followed by the reaction of 2-chloro-4-methylbenzoic acid with 2-methoxyaniline to form this compound. The final product is obtained by purifying the compound using chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. In addition, it has been found to have anti-tumor effects in certain types of cancer. However, its most well-known application is in the field of sports performance enhancement. This compound 501516 has been shown to increase endurance and stamina by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-11(12(16)9-10)15(18)17-13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDTTWIIMIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)


![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)
![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)




![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
